

Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)

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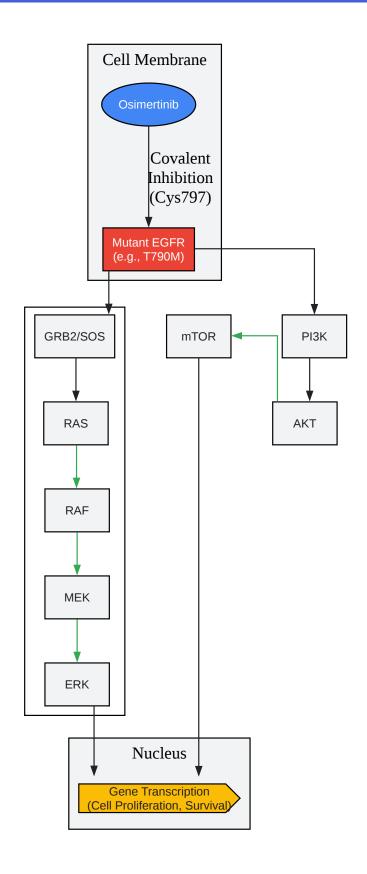
Abstract

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing and T790M resistance mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] This application note provides a detailed, high-yield, multi-step synthesis protocol for Osimertinib. The protocol is designed for researchers in medicinal chemistry and drug development, offering a clear methodology, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow to facilitate comprehension and reproducibility.

Mechanism of Action & Signaling Pathway

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-generation EGFR inhibitors.[1] A common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.[1] Osimertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][3] This action blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, growth, and survival.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to reduce toxicity and associated side effects.[3][6]





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Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.



Overall Synthesis Workflow

The synthesis of Osimertinib is a multi-step process that can be achieved with a high overall yield.[7] The strategy involves the sequential construction of the substituted pyrimidine core, followed by the introduction of the key side chain. A common route begins with a Friedel-Crafts arylation to form the pyrazinyl indole intermediate, followed by several nucleophilic aromatic substitution (SNAr) reactions, a nitro group reduction, and a final acylation/elimination to install the acrylamide warhead.[8]

Caption: High-level workflow for the synthesis of Osimertinib.

Experimental Protocols

This protocol is an optimized, high-yield process adapted from published literature.[7][9] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

- 2,4-Dichloro-5-methoxypyrimidine
- N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline
- 1-Phenyl-1H-pyrazol-4-ylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- Iron (Fe) powder
- Ammonium chloride (NH4Cl)
- Acryloyl chloride
- Triethylamine (TEA)



• Solvents: 1,4-Dioxane, Water, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Step 1: Synthesis of 2-Chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxypyrimidin-4-amine

- To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline (1.05 eq).
- Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
- Heat the reaction mixture to 110 °C and stir for 6 hours.
- After completion (monitored by TLC/LC-MS), cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine

- To a mixture of the product from Step 1 (1.0 eq) and 1-phenyl-1H-pyrazol-4-ylboronic acid (1.2 eq) in a 1,4-dioxane/water mixture (e.g., 4:1), add sodium carbonate (Na₂CO₃) (3.0 eq).
- Degas the mixture with nitrogen or argon for 15-20 minutes.
- Add a palladium catalyst, such as Pd(OAc)₂ (0.05 eq) and a ligand like PPh₃ (0.1 eq).
- Heat the reaction to 100 °C and stir for 12 hours.
- Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
 Purify the residue by column chromatography.

Step 3: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1,2,4-benzenetriamine



- Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
- Add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).
- Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring the reaction progress.
- Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
- Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl acetate or DCM.
- Dry the organic phase and concentrate under vacuum to yield the aniline intermediate, which is often used directly in the next step without extensive purification.

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

- Dissolve the aniline product from Step 3 (1.0 eq) in a dry aprotic solvent like THF or DCM and cool the solution to 0 °C in an ice bath.
- Add a base, typically triethylamine (TEA) (1.5 eq).
- Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
- Quench the reaction by adding water. Extract the product with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain Osimertinib as a solid.

Data Presentation



The following table summarizes typical yields for each step of the synthesis based on optimized protocols.[7][9]

Step	Reaction	Product	Reported Yield (%)
1	SNAr Reaction	2-Chloro-N-(2- ((dimethylamino)ethyl) (methyl)amino)-5- methoxypyrimidin-4- amine	~98%
2	Suzuki Coupling	N'-(2- ((dimethylamino)ethyl) (methyl)amino)-5- methoxy-N'-(4-(1- phenyl-1H-pyrazol-4- yl)pyrimidin-2-yl)-4- nitro-1,2- benzenediamine	~80%
3	Nitro Reduction	N'-(2- ((dimethylamino)ethyl) (methyl)amino)-5- methoxy-N'-(4-(1- phenyl-1H-pyrazol-4- yl)pyrimidin-2- yl)-1,2,4- benzenetriamine	Quantitative
4	Acrylamide Formation	Osimertinib	~87%
Overall Yield	~68%		

Characterization Data for Osimertinib:

- Appearance: Off-white to pale yellow solid.
- ¹H NMR & ¹³C NMR: Spectra should be consistent with the proposed structure. Key signals include the vinyl protons of the acrylamide group and aromatic protons.



 Mass Spectrometry (HRMS): Calculated m/z for C₂₈H₃₃N₇O₂ [M+H]⁺ should match the observed value.

Safety Precautions

- Handle all chemicals with care, using appropriate PPE including safety glasses, lab coats, and gloves.
- Palladium catalysts are toxic and should be handled in a fume hood.
- Acryloyl chloride is corrosive and a lachrymator; handle with extreme caution in a wellventilated fume hood.
- All reactions should be performed under an inert atmosphere where specified.
- Consult the Safety Data Sheet (SDS) for each reagent before use.

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